2',4'-Dimethyl-2,2,2-trifluoroacetophenone
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Overview
Description
2’,4’-Dimethyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C10H9F3O and a molecular weight of 202.17 g/mol . This compound is characterized by the presence of trifluoromethyl and dimethyl groups attached to an acetophenone core, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
Similar compounds have been used as organocatalysts for the oxidation of tertiary amines and azines .
Mode of Action
It’s known that similar trifluoroacetophenones can act as organocatalysts, facilitating the oxidation of tertiary amines and azines to n-oxidesalkenes .
Biochemical Pathways
It’s known that similar compounds can participate in the formation of new aromatic 3f polymers .
Pharmacokinetics
Its physical properties such as melting point (2350° C), boiling point (~2162° C at 760 mmHg), and density (~12 g/mL) have been predicted . These properties can influence the compound’s bioavailability.
Result of Action
Similar compounds have been used in the synthesis of new fluorinated polymers, having high average molecular weight, high thermal stability, and good film-forming properties .
Action Environment
It’s known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dimethyl-2,2,2-trifluoroacetophenone typically involves the reaction of 2,4-dimethylphenylmagnesium bromide with trifluoroacetyl chloride in an anhydrous ether solution. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent .
Industrial Production Methods: In industrial settings, the production of 2’,4’-Dimethyl-2,2,2-trifluoroacetophenone may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady supply of the reactants and efficient removal of by-products .
Types of Reactions:
Oxidation: 2’,4’-Dimethyl-2,2,2-trifluoroacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
2’,4’-Dimethyl-2,2,2-trifluoroacetophenone is utilized in various scientific research applications:
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the dimethyl groups, making it less sterically hindered.
4’-Methyl-2,2,2-trifluoroacetophenone: Contains a single methyl group, offering different reactivity and physical properties.
Uniqueness: 2’,4’-Dimethyl-2,2,2-trifluoroacetophenone is unique due to the presence of both trifluoromethyl and dimethyl groups, which confer distinct steric and electronic effects. These properties make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-6-3-4-8(7(2)5-6)9(14)10(11,12)13/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXIHKXHBSORRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374438 |
Source
|
Record name | 2',4'-Dimethyl-2,2,2-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16184-87-5 |
Source
|
Record name | 2',4'-Dimethyl-2,2,2-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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